2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound that features a benzamide core substituted with a piperidine and pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multi-step organic reactions. One common route includes the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety, and finally the attachment of the benzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide or pyrimidine rings.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Used in various chemical and biological studies.
Uniqueness
2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
2-methyl-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C17H20N4O/c1-13-7-3-4-8-15(13)16(22)20-14-11-18-17(19-12-14)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,22) |
InChI Key |
UCZALUUFQCKTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCCC3 |
Origin of Product |
United States |
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